

Technical Guide: Fmoc-Orn(Ivdde)-OH for Advanced Peptide Synthesis

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Compound of Interest		
Compound Name:	Fmoc-Orn(Ivdde)-OH	
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This technical guide provides an in-depth overview of N- α -Fmoc-N- δ -[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-ornithine (**Fmoc-Orn(Ivdde)-OH**), a critical building block for the synthesis of complex peptides. Its unique orthogonal protection scheme enables the site-specific modification of peptide side chains, facilitating the development of branched peptides, antibody-drug conjugates (ADCs), and other sophisticated biomolecules.

Core Compound Data

The physicochemical properties of **Fmoc-Orn(Ivdde)-OH** are summarized below. This data is essential for calculating molar equivalents in synthesis protocols and for analytical characterization.



Parameter	Value	References
CAS Number	1198321-33-3	[1][2][3][4]
Molecular Formula	C33H40N2O6	[1][2][4]
Molecular Weight	560.68 g/mol	[1][3]
Synonym	N-α-Fmoc-N-δ-1-(4,4-dimethyl- 2,6-dioxocyclohex-1- ylidene)-3-methylbutyl-L- ornithine	[1][3]
Purity	Typically ≥95%	[2]
Appearance	White to off-white powder	
Storage	-20°C, sealed, away from moisture and light	[1]

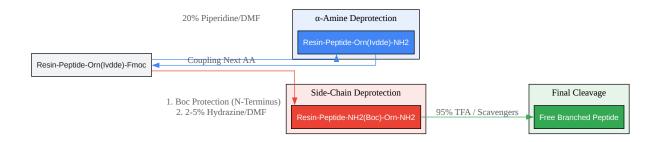
Orthogonal Protection Strategy

Fmoc-Orn(Ivdde)-OH is a cornerstone of "triorthogonal" peptide synthesis strategies. The three protecting groups (Fmoc, Ivdde, and the resin-labile group) can be removed under distinct chemical conditions, allowing for precise, sequential modifications to the peptide.

- Fmoc (Fluorenylmethyloxycarbonyl) Group: Protects the α-amino group. It is base-labile and is typically removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF) during standard solid-phase peptide synthesis (SPPS) cycles.[5]
- Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) Group: Protects the δ-amino group of the ornithine side chain. This group is exceptionally stable to the basic conditions of Fmoc removal and the strongly acidic conditions (e.g., Trifluoroacetic acid TFA) used for final cleavage from most resins.[6] It is selectively cleaved using a dilute solution of hydrazine.[7]
- Resin Linker & Side-Chain Protection (e.g., tBu): Other acid-labile protecting groups (like Boc, tBu, Trt) on other amino acids and the linker to the solid support are stable to both piperidine and hydrazine but are removed during the final TFA cleavage step.



This orthogonality is the key to its utility, enabling the synthesis of branched peptides where a second peptide chain is grown from the ornithine side chain.



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Caption: Orthogonal deprotection scheme for Fmoc-Orn(Ivdde)-OH.

Experimental Protocols Incorporation of Fmoc-Orn(Ivdde)-OH into a Peptide Sequence via SPPS

This protocol describes a standard coupling cycle for adding **Fmoc-Orn(Ivdde)-OH** to a growing peptide chain on a solid support.

Materials:

- Fmoc-deprotected peptide-resin
- Fmoc-Orn(Ivdde)-OH
- Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)



- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: Anhydrous DMF (N,N-Dimethylformamide)
- Washing solvents: DMF, DCM (Dichloromethane)

Procedure:

- Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully removed by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
- Activation: In a separate vessel, dissolve Fmoc-Orn(Ivdde)-OH (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow the solution to pre-activate for 1-5 minutes.
- Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. Microwave-assisted coupling can significantly reduce this time.[2]
- Washing: After the coupling period, drain the reaction vessel and wash the peptide-resin extensively with DMF (3-5x) and DCM (3-5x) to remove excess reagents and byproducts.
- Confirmation (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (double coupling) may be required.

Selective On-Resin Deprotection of the Ivdde Group

This protocol is performed after the primary peptide backbone is fully synthesized and is used to expose the ornithine side-chain amine for branching or modification.

Materials:

- Fully assembled peptide-resin containing the Orn(Ivdde) residue.
- Boc-anhydride (Boc₂O) and DIPEA (for N-terminal protection).



- Hydrazine monohydrate.
- Anhydrous DMF.

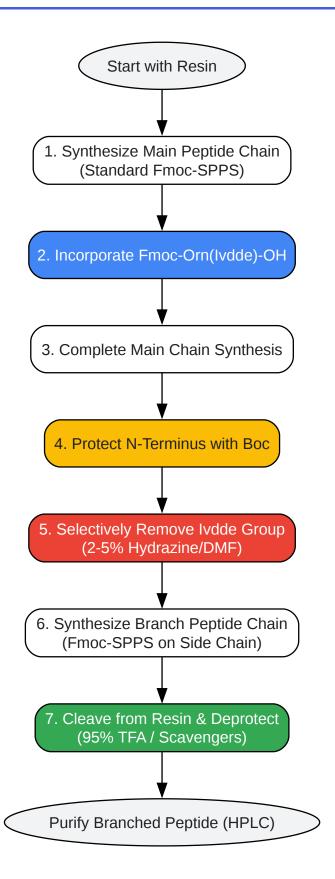
Procedure:

- N-Terminal Protection: Before Ivdde removal, the N-terminal α-amino group of the peptide
 must be protected to prevent reaction with hydrazine.[7] After removing the final Fmoc group,
 treat the resin with a solution of Boc₂O (10 eq.) and DIPEA (10 eq.) in DMF for 30-60
 minutes. Wash the resin thoroughly.
- Hydrazine Treatment: Prepare a fresh solution of 2-5% (v/v) hydrazine monohydrate in DMF.
 [2]
- Deprotection Reaction: Add the hydrazine solution to the peptide-resin (approx. 25 mL per gram of resin).[7] Agitate the mixture gently at room temperature. The reaction is typically performed in multiple short treatments. A standard protocol involves three treatments of 3-5 minutes each.[7]
- Monitoring: The removal can be monitored spectrophotometrically by detecting the chromophoric indazole byproduct in the filtrate at ~290 nm.[6]
- Washing: After the final hydrazine treatment, drain the solution and wash the resin extensively with DMF (5-7x) to ensure complete removal of hydrazine and the cleavage byproduct. The resin now has a free δ-amino group on the ornithine side chain, ready for subsequent synthesis of a peptide branch or other modifications.

Workflow for Synthesis of a Branched Peptide

The following diagram illustrates the logical workflow for utilizing **Fmoc-Orn(Ivdde)-OH** to create a peptide with a branch at a specific ornithine residue.





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Caption: Workflow for unsymmetrical branched peptide synthesis.



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